molecular formula C4H13ClNO3P B6187622 (1-aminobutyl)phosphonic acid hydrochloride CAS No. 2680539-66-4

(1-aminobutyl)phosphonic acid hydrochloride

Cat. No.: B6187622
CAS No.: 2680539-66-4
M. Wt: 189.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-aminobutyl)phosphonic acid hydrochloride is a chemical compound with the molecular formula C4H12NO3P·HCl. It is a derivative of phosphonic acid and contains an amino group attached to a butyl chain. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-aminobutyl)phosphonic acid hydrochloride typically involves the reaction of 1-aminobutane with phosphorous acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as water or an organic solvent, and requires careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1-aminobutyl)phosphonic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines.

    Substitution: The phosphonic acid group can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various derivatives of (1-aminobutyl)phosphonic acid, such as its oxides, reduced amines, and substituted phosphonates.

Scientific Research Applications

(1-aminobutyl)phosphonic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphonate metabolism.

    Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of (1-aminobutyl)phosphonic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. It can also interact with receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-aminoethylphosphonic acid
  • 3-aminopropylphosphonic acid
  • 4-aminobenzylphosphonic acid
  • (aminomethyl)phosphonic acid

Uniqueness

(1-aminobutyl)phosphonic acid hydrochloride is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets compared to other phosphonic acid derivatives. Its longer butyl chain provides different steric and electronic properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

2680539-66-4

Molecular Formula

C4H13ClNO3P

Molecular Weight

189.6

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.